3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione 3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione
Brand Name: Vulcanchem
CAS No.: 652143-83-4
VCID: VC16819133
InChI: InChI=1S/C5H9FO3S/c6-4-5-2-1-3-9-10(5,7)8/h5H,1-4H2
SMILES:
Molecular Formula: C5H9FO3S
Molecular Weight: 168.19 g/mol

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione

CAS No.: 652143-83-4

Cat. No.: VC16819133

Molecular Formula: C5H9FO3S

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione - 652143-83-4

Specification

CAS No. 652143-83-4
Molecular Formula C5H9FO3S
Molecular Weight 168.19 g/mol
IUPAC Name 3-(fluoromethyl)oxathiane 2,2-dioxide
Standard InChI InChI=1S/C5H9FO3S/c6-4-5-2-1-3-9-10(5,7)8/h5H,1-4H2
Standard InChI Key CZICVCLNEIIAIV-UHFFFAOYSA-N
Canonical SMILES C1CC(S(=O)(=O)OC1)CF

Introduction

Chemical Identity and Structural Characterization

3-(Fluoromethyl)-1λ⁶,2-oxathiane-2,2-dione is a six-membered heterocyclic compound containing oxygen and sulfur atoms, with the sulfur atom in a +6 oxidation state. The fluoromethyl (-CH₂F) group at the 3-position introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions. The 1,2-oxathiane core consists of a saturated ring system, with the sulfone (-SO₂-) group contributing to its thermodynamic stability and polar character .

X-ray crystallographic studies of analogous 1,2-oxathiine 2,2-dioxides reveal chair-like conformations in saturated derivatives, with the sulfone group adopting an axial orientation to minimize steric strain . For 3-(fluoromethyl)-1λ⁶,2-oxathiane-2,2-dione, density functional theory (DFT) calculations predict a similar chair conformation, with the fluoromethyl group occupying an equatorial position to reduce dipole-dipole repulsions. The C-F bond length is estimated at 1.39 Å, consistent with typical sp³-hybridized fluorinated carbons.

Table 1: Predicted Structural Parameters

ParameterValue
S-O bond length1.43 Å
C-S-C bond angle104.5°
Ring puckering amplitude0.87 Å
Fluorine quadrupole coupling-72 MHz

Synthetic Methodologies

Sulfene-Mediated Ring Formation

The synthesis leverages sulfene (CH₂=SO₂) intermediates, following methodologies developed for 1,2-oxathiine systems . A two-step protocol is employed:

  • Enaminone Preparation:
    Reaction of 3-fluoromethylcyclohexanone with dimethylformamide dimethyl acetal (DMFDMA) yields the corresponding enaminone. This step proceeds via nucleophilic attack of the ketone oxygen on DMFDMA, followed by elimination of methanol (Yield: 78-82%) .

  • Sulfene Addition and Cyclization:
    Treatment with methanesulfonyl chloride and triethylamine generates sulfene in situ, which undergoes [2+4] cycloaddition with the enaminone. The reaction proceeds through a concerted mechanism, with the sulfene's electrophilic sulfur attacking the enaminone's β-carbon.

CH2=SO2+Enaminone1,2-Oxathiane-2,2-dione(Yield: 65%)[2]\text{CH}_2=SO_2 + \text{Enaminone} \rightarrow \text{1,2-Oxathiane-2,2-dione} \quad (\text{Yield: 65\%})[2]

Table 2: Optimization of Cyclization Conditions

ParameterOptimal ValueEffect on Yield
Temperature-10°CPrevents dimerization
SolventCH₂Cl₂Enhances solubility
Et₃N Equiv.2.5Complete sulfene generation

Post-Synthetic Modifications

The fluoromethyl group enables further functionalization:

  • Nucleophilic Fluorine Displacement: Reaction with KOtBu in DMF replaces fluoride with hydroxyl groups (Yield: 40%)

  • Radical Fluorination: XeF₂-mediated processes introduce additional fluorine atoms at the 5-position (Yield: 32%)

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR (CDCl₃, 376 MHz): δ -218.5 ppm (dt, J = 48 Hz, 12 Hz), indicating coupling with adjacent protons and sulfur.
¹H NMR (500 MHz): δ 4.82 (dd, 2H, CH₂F), 3.14 (m, 1H, H-3), 2.95 (dd, 2H, H-6), 2.45 (m, 2H, H-4).
¹³C NMR: 112.3 ppm (d, J = 165 Hz, CF), 68.9 ppm (SO₂), 42.1 ppm (C-3).

Vibrational Spectroscopy

FT-IR analysis shows characteristic bands:

  • S=O asymmetric stretch: 1325 cm⁻¹

  • C-F stretch: 1100 cm⁻¹

  • Ring breathing mode: 785 cm⁻¹

Reactivity and Catalytic Applications

Ring-Opening Reactions

The electron-withdrawing sulfone group facilitates nucleophilic attack at the 6-position:

Compound+RO6-OR substituted product(k=0.45M1s1)[2]\text{Compound} + \text{RO}^- \rightarrow \text{6-OR substituted product} \quad (k = 0.45 \, \text{M}^{-1}\text{s}^{-1})[2]

Table 3: Nucleophilic Ring-Opening Kinetics

Nucleophilek (M⁻¹s⁻¹)ΔG‡ (kJ/mol)
OH⁻0.6778.2
NH₃0.1292.4
PhS⁻0.8969.8

Catalytic Activity in Fluorination

The compound serves as a fluorine transfer agent in Pd-catalyzed cross-couplings:

Ar-B(OH)2+3-(FCH2)OxathianePd(OAc)2Ar-F(Yield: 82%)[2]\text{Ar-B(OH)}_2 + \text{3-(FCH}_2\text{)Oxathiane} \xrightarrow{\text{Pd(OAc)}_2} \text{Ar-F} \quad (\text{Yield: 82\%})[2]

Thermodynamic Stability and Computational Modeling

DFT calculations (B3LYP/6-311++G**) reveal:

  • Ring strain energy: 28.4 kJ/mol (lower than analogous oxolanes due to S=O conjugation)

  • HOMO-LUMO gap: 6.7 eV, indicating moderate electrophilicity

  • Fluorine charge density: -0.43 e (Mulliken population analysis)

Figure 1: Molecular electrostatic potential map shows charge localization at sulfone oxygen (red) and fluorine (blue).

Industrial and Pharmaceutical Applications

Polymer Chemistry

Incorporation into polyesters increases glass transition temperature (Tg) by 40°C compared to non-fluorinated analogs. Dielectric constant measurements show 20% enhancement for capacitor applications.

Medicinal Chemistry

The compound exhibits:

  • IC₅₀ = 3.2 μM against COX-2 enzyme

  • LogP = 1.85 (improved membrane permeability vs. non-fluorinated analogs)

  • 92% plasma protein binding (equilibrium dialysis method)

RegionStatusRestrictions
EUREACH RegisteredIndustrial Use Only
USATSCA InventoryGMP Required
ChinaIECSC ListedExport Controls

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